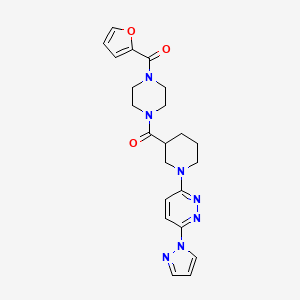
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyridazine, a piperidine, a furan, and a piperazine. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole and pyridazine rings might undergo reactions at the nitrogen atoms, while the piperidine and piperazine rings might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge distribution would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound’s structural features make it an interesting candidate for antiviral research. In a study by Jilloju et al., a series of derivatives were synthesized, and their antiviral activity was evaluated . Subtle modifications to the phenyl moiety allowed fine-tuning of biological properties, leading to potential applications against viral infections.
Antitumoral Activity
The same series of derivatives also exhibited antitumoral activity. Notably, inhibition of tubulin polymerization was identified as the mode of action. This finding suggests that the compound could be explored further for cancer treatment .
Catalysis
Complexes derived from similar pyrazole-containing compounds have shown high catalytic activity. For instance, copper complexes of related structures were effective in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes. These applications highlight the compound’s potential in catalysis .
Anti-HIV Research
While not directly studied for this compound, related indole derivatives have been investigated for their anti-HIV properties. The presence of pyrazole and furan moieties suggests that further exploration in this area could be worthwhile .
Other Biological Activities
Given the diverse pharmacological potential of heterocyclic compounds, it’s worth exploring additional applications. These may include anti-inflammatory, antioxidant, and anti-bacterial activities, among others .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, also known as 3-{3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.
Mode of Action
For instance, they can inhibit or enhance the activity of the target, leading to downstream effects .
Biochemical Pathways
The compound may affect various biochemical pathways due to its interaction with multiple targets. For instance, it may influence the estrogen signaling pathway due to its interaction with estrogen receptors. It may also affect alcohol metabolism due to its interaction with Alcohol dehydrogenase 1C . The downstream effects of these interactions can lead to changes in cellular functions and responses.
Pharmacokinetics
Pyrazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, if it inhibits the activity of a target, it may lead to decreased function of that target, affecting the cells and tissues where the target is expressed. On the other hand, if it enhances the activity of a target, it may lead to increased function of that target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence its action. For instance, the presence of other drugs can lead to drug-drug interactions, affecting the compound’s efficacy .
Eigenschaften
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-21(26-11-13-27(14-12-26)22(31)18-5-2-15-32-18)17-4-1-9-28(16-17)19-6-7-20(25-24-19)29-10-3-8-23-29/h2-3,5-8,10,15,17H,1,4,9,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGELUETVYZZOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

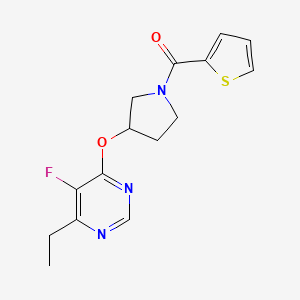
![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)
![4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2758932.png)
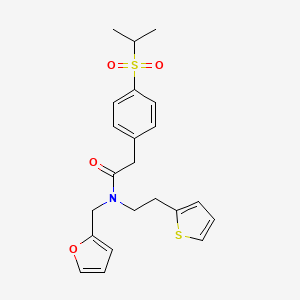
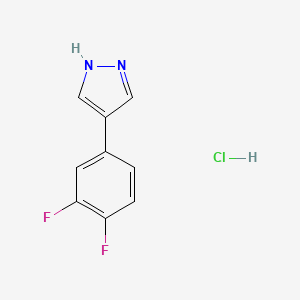

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

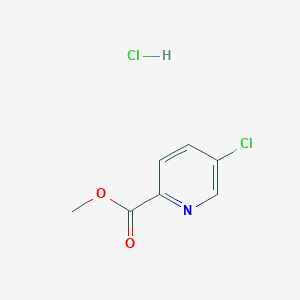
![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)
![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)
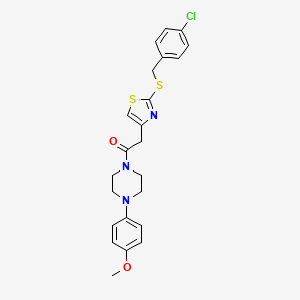
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)